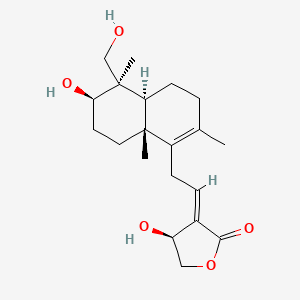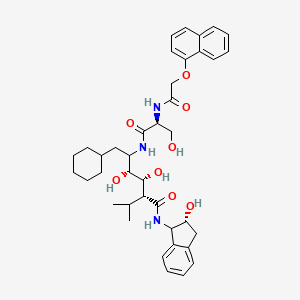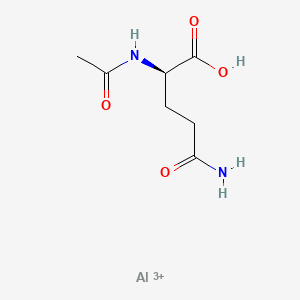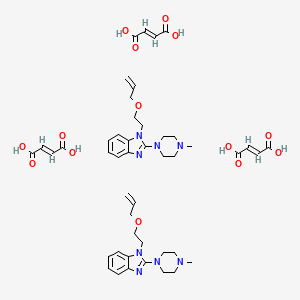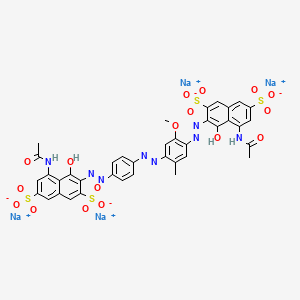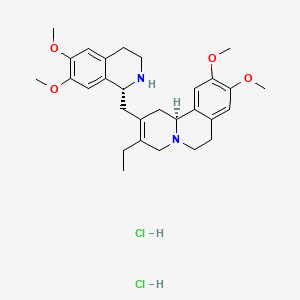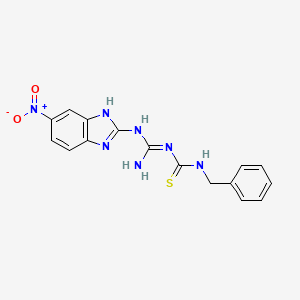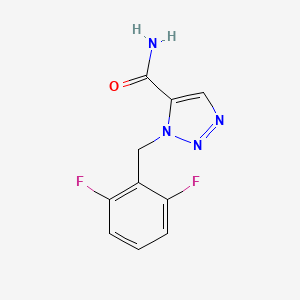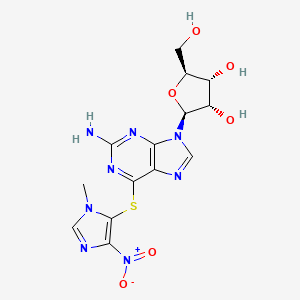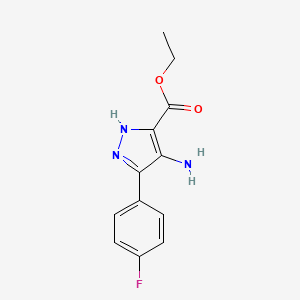
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride is a chemical compound with a complex structure that includes a butoxyphenyl group and a dimethylamino group
Preparation Methods
The synthesis of 1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-butoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .
Chemical Reactions Analysis
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for conditions that involve the central nervous system.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can be compared with other similar compounds, such as:
1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol: This compound has a similar butoxyphenyl group but differs in its overall structure and chemical properties.
[(4-butoxyphenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine: This compound shares the butoxyphenyl and dimethylamino groups but has a different arrangement of atoms.
Properties
CAS No. |
24239-62-1 |
|---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-5-12-18-14-8-6-13(7-9-14)15(17)10-11-16(2)3;/h6-9H,4-5,10-12H2,1-3H3;1H |
InChI Key |
VGWJFXCVVGOPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


